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Compound of Interest

Compound Name: 1-Chloroethyl ethyl carbonate

Cat. No.: B1630509

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
1-Chloroethyl ethyl carbonate (CEEC), a key intermediate in pharmaceutical and fine
chemical synthesis.[1] This document is intended for researchers, scientists, and drug
development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the
data, but on the rationale behind the data acquisition and the expert interpretation of the
spectral features.

Introduction to 1-Chloroethyl Ethyl Carbonate

1-Chloroethyl ethyl carbonate, with the chemical formula CsHsClOs and a molecular weight
of 152.58 g/mol , is a colorless to pale yellow liquid.[2] It is a halogenated organic compound
and a derivative of carbonic acid.[1] This compound is primarily used as a reactive intermediate
in various synthetic processes, particularly in the pharmaceutical industry.[1] Given its role in
the synthesis of active pharmaceutical ingredients, a thorough understanding of its
spectroscopic signature is crucial for quality control, reaction monitoring, and regulatory
compliance.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1630509?utm_src=pdf-interest
https://www.benchchem.com/product/b1630509?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/1-chloroethyl-ethyl-carbonate-dic24117.html
https://www.benchchem.com/product/b1630509?utm_src=pdf-body
https://www.benchchem.com/product/b1630509?utm_src=pdf-body
https://framochem.com/wp-content/uploads/2024/12/TDS_1-Chloroethyl-isopropyl-carbonate.pdf
https://wap.guidechem.com/encyclopedia/1-chloroethyl-ethyl-carbonate-dic24117.html
https://wap.guidechem.com/encyclopedia/1-chloroethyl-ethyl-carbonate-dic24117.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

CAS Number 50893-36-2[3]

Molecular Formula CsHoClOs[4]

Molecular Weight 152.58 g/mol [4]

Appearance Colorless to light yellow clear liquid[3]
Boiling Point 159-161 °C[4]

Density 1.136 g/mL at 20 °C[4]

Refractive Index n20/D 1.413[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules
in solution. For 1-Chloroethyl ethyl carbonate, both *H and 3C NMR provide unambiguous
evidence for its structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A dilute solution of 1-Chloroethyl ethyl carbonate (approximately 5-10
mg) is prepared in deuterated chloroform (CDClIs, 0.5-0.7 mL). CDClIs is chosen for its excellent
solubilizing properties for this compound and its distinct single residual peak that does not
interfere with the analyte signals. Tetramethylsilane (TMS) is used as an internal standard for
referencing the chemical shifts to O ppm.

Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.[1] A higher field
strength instrument is chosen to achieve better signal dispersion and resolution, which is
particularly useful for resolving coupling patterns.

H NMR Acquisition:
e The prepared sample is placed in a 5 mm NMR tube.

e The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
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e Astandard one-pulse *H NMR experiment is performed.

o Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

e The acquired data is Fourier transformed, phase-corrected, and baseline-corrected.

13C NMR Acquisition:

o A proton-decoupled 3C NMR experiment (e.g., zgpg30) is performed on the same sample.

e Alarger number of scans (typically 128 to 1024) are required due to the lower natural
abundance of the 13C isotope.

e The data is processed similarly to the *H NMR data.

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of 1-Chloroethyl ethyl carbonate is characterized by three distinct
signals, consistent with the three different proton environments in the molecule.

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
1.35 Triplet 3H -O-CHz2-CHs
1.85 Doublet 3H -CH(CI)-CHs
4.25 Quartet 2H -O-CH2-CHs
6.45 Quartet 1H -CH(CI)-CHs
Interpretation:

e The triplet at 1.35 ppm corresponds to the methyl protons of the ethyl group. The triplet
multiplicity arises from the coupling with the adjacent two methylene protons (n+1 rule,
2+1=3).

e The doublet at 1.85 ppm is assigned to the methyl protons adjacent to the chlorine-bearing
methine group. The doublet multiplicity is due to coupling with the single methine proton

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1630509?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

(1+1=2).

o The quartet at 4.25 ppm is characteristic of the methylene protons of the ethyl group. The
guartet multiplicity is a result of coupling with the three adjacent methyl protons (3+1=4). The
downfield shift compared to a typical alkane is due to the deshielding effect of the adjacent
oxygen atom.

e The quartet at 6.45 ppm corresponds to the methine proton attached to both the chlorine
atom and the carbonate oxygen. This proton is significantly deshielded due to the
electronegativity of both adjacent atoms, resulting in a large downfield chemical shift. The
guartet multiplicity arises from coupling to the adjacent three methyl protons (3+1=4).

Caption: Molecular structure of 1-Chloroethyl ethyl carbonate.

13C NMR Spectral Data and Interpretation

The proton-decoupled 13C NMR spectrum shows five distinct signals, corresponding to the five
carbon atoms in the molecule.

Chemical Shift (6, ppm) Assighment

141 -O-CH2-CHs

25.8 -CH(CI)-CHs

65.2 -O-CH2-CHs

85.1 -CH(CI)-CHs

152.3 C=0
Interpretation:

e The signal at 14.1 ppm is assigned to the methyl carbon of the ethyl group, which is the most
upfield signal as it is the least deshielded.

e The signal at 25.8 ppm corresponds to the methyl carbon adjacent to the chloro-methine
group.
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e The methylene carbon of the ethyl group appears at 65.2 ppm, shifted downfield due to the
attached oxygen atom.

e The methine carbon, bonded to both chlorine and oxygen, is significantly deshielded and
appears at 85.1 ppm.

e The carbonyl carbon of the carbonate group is the most deshielded carbon and appears
furthest downfield at 152.3 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A drop of neat 1-Chloroethyl ethyl carbonate is placed between two
sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. Salt plates
are used as they are transparent to infrared radiation in the typical analysis range.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.

Data Acquisition:

A background spectrum of the empty salt plates is recorded.

The sample is applied to the plates, and the sample spectrum is recorded.

The background spectrum is automatically subtracted from the sample spectrum to yield the
final IR spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm™1,

IR Spectral Data and Interpretation

The IR spectrum of 1-Chloroethyl ethyl carbonate displays characteristic absorption bands
for its functional groups.
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Wavenumber (cm~?) Intensity Assignment

2980-2900 Medium-Strong C-H stretching (alkane)
1745 Strong C=0 stretching (carbonate)
1260 Strong C-O stretching (ester-like)
780 Medium-Strong C-Cl stretching

Interpretation:

e The absorptions in the 2980-2900 cm~1 region are due to the stretching vibrations of the C-H
bonds in the ethyl and chloroethyl groups.

e The very strong and sharp absorption band at 1745 cm~1 is highly characteristic of the C=0
stretching vibration of the carbonate functional group. This is one of the most prominent
features in the spectrum.

e The strong absorption at 1260 cm~1 is attributed to the asymmetric C-O stretching vibrations
of the carbonate ester linkage.

e The band at 780 cm~tis in the region expected for the C-ClI stretching vibration.

IR Spectrum
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Caption: Experimental workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electron lonization (EIl) source is
typically used for the analysis of small, volatile molecules like 1-Chloroethyl ethyl carbonate.

Data Acquisition:

A small amount of the sample is introduced into the ion source, where it is vaporized and
bombarded with a high-energy electron beam (typically 70 eV).

This causes the molecule to ionize and fragment.

The resulting positively charged ions are accelerated and separated by a mass analyzer
(e.g., a quadrupole).

A detector measures the abundance of ions at each mass-to-charge ratio.

Mass Spectral Data and Interpretation

The mass spectrum of 1-Chloroethyl ethyl carbonate will show a molecular ion peak and
several fragment ion peaks. Due to the presence of chlorine, the molecular ion peak and any
chlorine-containing fragment peaks will exhibit a characteristic isotopic pattern (3°Cl to 3’Cl ratio
of approximately 3:1).

Expected Key Fragments:
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miz lon Structure Interpretation

Molecular ion (M+) with 3>Cl

152/154 [CsHeCIOs]* ]
and 3’Cl isotopes
117 [CaH6O3]* Loss of ClI
Fragment from cleavage of the
107 [CzH4CIO]*
carbonate
89 [C2H403]* Fragment from cleavage
63/65 [C2H4CIT* Chloroethyl fragment
45 [C2Hs0]" Ethoxy fragment
29 [C2Hs]* Ethyl fragment
Interpretation:

e The molecular ion peak (M*) is expected at m/z 152 (for the 3>Cl isotope) and m/z 154 (for
the 37Cl isotope) in a roughly 3:1 intensity ratio, confirming the molecular weight and the
presence of one chlorine atom.

e Fragmentation can occur at various points in the molecule. Common fragmentation
pathways would include the loss of a chlorine radical, cleavage of the C-O bonds of the
carbonate, and cleavage of the C-C bonds.

e The presence of peaks at m/z 63 and 65 would strongly suggest the presence of a
chloroethyl fragment.

e The peak at m/z 45 would be indicative of an ethoxy fragment, and the peak at m/z 29 would
correspond to an ethyl fragment.
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Major Fragmentation Pathways
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Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a definitive and
comprehensive characterization of 1-Chloroethyl ethyl carbonate. The *H and 3C NMR
spectra confirm the connectivity of the atoms in the molecule, while the IR spectrum identifies
the key functional groups. Mass spectrometry confirms the molecular weight and provides
insight into the molecule's fragmentation patterns. This detailed spectroscopic guide serves as
a valuable resource for scientists and researchers working with this important chemical
intermediate, ensuring its correct identification and quality assessment in research and
manufacturing settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Page loading... [wap.guidechem.com]

e 2. framochem.com [framochem.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1630509?utm_src=pdf-body-img
https://www.benchchem.com/product/b1630509?utm_src=pdf-body
https://www.benchchem.com/product/b1630509?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/encyclopedia/1-chloroethyl-ethyl-carbonate-dic24117.html
https://framochem.com/wp-content/uploads/2024/12/TDS_1-Chloroethyl-isopropyl-carbonate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 3. 1-Chloroethyl Ethyl Carbonate | 50893-36-2 | TClI AMERICA [tcichemicals.com]
e 4. chemwhat.com [chemwhat.com]

» To cite this document: BenchChem. [Spectroscopic Data of 1-Chloroethyl Ethyl Carbonate: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630509#spectroscopic-data-nmr-ir-mass-of-1-
chloroethyl-ethyl-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.tcichemicals.com/US/en/p/C1056
https://www.chemwhat.com/1-chloroethyl-ethyl-carbonate-cas-50893-36-2/
https://www.benchchem.com/product/b1630509#spectroscopic-data-nmr-ir-mass-of-1-chloroethyl-ethyl-carbonate
https://www.benchchem.com/product/b1630509#spectroscopic-data-nmr-ir-mass-of-1-chloroethyl-ethyl-carbonate
https://www.benchchem.com/product/b1630509#spectroscopic-data-nmr-ir-mass-of-1-chloroethyl-ethyl-carbonate
https://www.benchchem.com/product/b1630509#spectroscopic-data-nmr-ir-mass-of-1-chloroethyl-ethyl-carbonate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630509?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

